9-Cyclohexylnon-4-enoic acid
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Overview
Description
9-Cyclohexylnon-4-enoic acid is an organic compound with the molecular formula C15H26O2. It is characterized by a cyclohexyl group attached to a nonenoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexylnon-4-enoic acid typically involves the reaction of cyclohexylmagnesium bromide with a suitable nonenoic acid derivative. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and chromatographic purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 9-Cyclohexylnon-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylalkanes.
Substitution: Formation of halogenated cyclohexyl derivatives.
Scientific Research Applications
9-Cyclohexylnon-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9-Cyclohexylnon-4-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Cyclohexylacetic acid
- Cyclohexylpropionic acid
- Cyclohexylbutanoic acid
Comparison: Compared to these similar compounds, 9-Cyclohexylnon-4-enoic acid has a longer carbon chain and an unsaturated bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications where these features are advantageous .
Properties
CAS No. |
143797-42-6 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
9-cyclohexylnon-4-enoic acid |
InChI |
InChI=1S/C15H26O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h2,4,14H,1,3,5-13H2,(H,16,17) |
InChI Key |
QSSBDFPXJQXBOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCCC=CCCC(=O)O |
Origin of Product |
United States |
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